molecular formula C28H25F2NO5 B15350119 [4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate

[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate

Cat. No.: B15350119
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-GDRMZMBQSA-N
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Description

The compound "[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate" is a synthetic organic molecule with significant potential in various scientific fields. Its unique structure, featuring multiple functional groups, allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate" involves a multi-step process. It typically starts with the formation of an azetidinone core, which is a four-membered lactam. This core is then functionalized with the addition of acetyl and fluorophenyl groups in subsequent steps. Each step requires precise control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using large reactors and continuous flow processes. High-pressure liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reactions and verify the purity of the final product. Advanced techniques like automated synthesis platforms may also be utilized to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed depend on the specific reactions undertaken. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups, further enhancing the compound's versatility.

Scientific Research Applications

The compound has found applications in multiple research domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor functions by interacting with key binding regions. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Compared to similar compounds, "[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate" stands out due to its specific structural features, such as the presence of two fluorophenyl groups and an azetidinone core. These features confer unique chemical reactivity and biological activity.

Similar Compounds

  • [4-(2-acetoxy-3-(4-fluorophenyl)propyl)phenyl acetate]

  • [(2S)-3-(4-acetoxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidin]

  • [4-oxo-3-(4-fluorophenyl)-1-(3-acetoxy-4-fluorophenyl)-2-azetidinyl acetate]

These similar compounds differ in the arrangement and type of functional groups, leading to variations in their chemical and biological properties.

So there's the deep dive into "this compound". Cool stuff, right?

Properties

Molecular Formula

C28H25F2NO5

Molecular Weight

493.5 g/mol

IUPAC Name

[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25?,26-,27+/m0/s1

InChI Key

DCEGDCNFJOXKQY-GDRMZMBQSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C

Origin of Product

United States

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